BenchChemオンラインストアへようこそ!

Ochraceolide C

breast cancer cytotoxicity UISO-BCA-1 lupane lactone SAR

Ochraceolide C (CAS 138913-63-0) is a pentacyclic lupane-type triterpene lactone with the systematic name 3,6-dioxolup-20(29)-en-30,21α-olide (molecular formula C₃₀H₄₂O₄, molecular weight 466.65 g/mol). It was originally isolated from nonpolar extracts of Kokoona ochracea (Celastraceae) stem bark alongside the closely related congeners Ochraceolide A (3-oxolup-20(29)-en-30,21α-olide) and Ochraceolide B (20,29-epoxy-3-oxolupan-30,21α-olide).

Molecular Formula C30H42O4
Molecular Weight 466.7 g/mol
CAS No. 138913-63-0
Cat. No. B1677088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchraceolide C
CAS138913-63-0
Synonyms3,6-dioxolup-20(29)-en-30,21alpha-olide
ochraceolide C
Molecular FormulaC30H42O4
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C
InChIInChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3/t17-,19?,20-,22-,23+,24+,27+,28-,29-,30-/m1/s1
InChIKeyBZYBPXXQSABSLD-RCUGQCPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ochraceolide C (CAS 138913-63-0) – Compound Identity, Class, and Scientific Procurement Relevance


Ochraceolide C (CAS 138913-63-0) is a pentacyclic lupane-type triterpene lactone with the systematic name 3,6-dioxolup-20(29)-en-30,21α-olide (molecular formula C₃₀H₄₂O₄, molecular weight 466.65 g/mol) [1][2]. It was originally isolated from nonpolar extracts of Kokoona ochracea (Celastraceae) stem bark alongside the closely related congeners Ochraceolide A (3-oxolup-20(29)-en-30,21α-olide) and Ochraceolide B (20,29-epoxy-3-oxolupan-30,21α-olide) [1]. Ochraceolide C is distinguished from Ochraceolide A by the presence of an additional ketone function at the C-6 position, yielding a 3,6-diketo substitution pattern that influences its cytotoxic selectivity profile across human tumor cell lines [1][3]. As part of the broader lupane lactone class within Celastraceae-derived triterpenoids, Ochraceolide C occupies a structurally defined niche where minor oxidation-state variations between congeners produce quantifiably divergent biological activity profiles—a consideration of direct relevance to compound selection in natural product-based anticancer screening and SAR programs [1][3].

Why Ochraceolide C Cannot Be Interchanged with Ochraceolide A or B in Biological Studies


Although Ochraceolides A, B, and C share a common lupane lactone scaffold and are co-isolated from the same botanical source, their quantitative cytotoxic activity profiles diverge substantially in a cell-line-dependent manner. Direct comparative data from a single, internally controlled study demonstrate that Ochraceolide C (ED₅₀ = 4.5 μg/mL) is approximately 2.2-fold more potent than Ochraceolide A (ED₅₀ = 10 μg/mL) against the human breast cancer cell line UISO-BCA-1, yet Ochraceolide A is roughly 2-fold more potent than Ochraceolide C against P-388 murine leukemia cells (0.26 vs. 0.53 μg/mL) [1]. Ochraceolide B, which lacks the α,β-unsaturated lactone motif due to a 20,29-epoxide modification, is essentially inactive (ED₅₀ >20 μg/mL) against the majority of human tumor lines tested, whereas Ochraceolide C retains measurable activity across seven of eight human cancer cell types [1][2]. These cell-line-specific potency inversions mean that a researcher selecting Ochraceolide A as a surrogate for Ochraceolide C—or vice versa—would obtain qualitatively different activity fingerprints, undermining the reproducibility of target- or indication-focused screening campaigns [1].

Quantitative Differentiation Evidence: Ochraceolide C vs. Closest Lupane Lactone Analogs


Ochraceolide C Exhibits ~2.2-Fold Superior Potency Over Ochraceolide A in Human Breast Cancer Cells (UISO-BCA-1)

In a direct head-to-head comparison conducted within the same study, Ochraceolide C demonstrated an ED₅₀ value of 4.5 μg/mL against the human breast cancer cell line UISO-BCA-1, whereas Ochraceolide A—the closest structural analog differing only by the absence of a C-6 ketone—yielded an ED₅₀ of 10 μg/mL [1]. This represents a 2.2-fold potency advantage for Ochraceolide C in this therapeutically relevant indication. By contrast, Ochraceolide B was inactive against this cell line (ED₅₀ >20 μg/mL). The inversion of potency rank order between breast cancer (C > A) and leukemia (A > C) highlights that the C-6 oxidation state is not merely a potency modulator but a cell-line-selectivity determinant [1].

breast cancer cytotoxicity UISO-BCA-1 lupane lactone SAR

Ochraceolide C Retains Broad-Spectrum Human Tumor Activity Unlike Ochraceolide B, Which Is Essentially Inactive Across the Panel

Across a panel of seven human tumor cell lines, Ochraceolide C exhibited measurable cytotoxicity (ED₅₀ range: 4.5–12 μg/mL) in six lines, with only the multidrug-resistant KB-V1 line showing ED₅₀ >20 μg/mL [1]. In stark contrast, Ochraceolide B—which replaces the α,β-unsaturated lactone with a 20,29-epoxide—was inactive (ED₅₀ >20 μg/mL) in six of seven human lines, showing weak activity only against KB-3 (ED₅₀ = 5.2 μg/mL). Ochraceolide A showed a more mixed profile, with ED₅₀ values ranging from 2.7 to 12 μg/mL in six of seven human lines. The presence of the α,β-unsaturated lactone in Ochraceolide C (absent in B) is cited by the original authors as likely important for biological activity, while the additional C-6 ketone (absent in A) modulates cell-line selectivity [1].

broad-spectrum cytotoxicity α,β-unsaturated lactone human tumor panel

Structural Differentiation: The 3,6-Diketo Substitution Pattern of Ochraceolide C Confers Unique Polarity, Hydrogen-Bonding Capacity, and Spectroscopic Identity Relative to Ochraceolide A

Ochraceolide C (C₃₀H₄₂O₄, MW 466.65) differs from Ochraceolide A (C₃₀H₄₄O₃, MW 452.67) by the formal replacement of a methylene group (–CH₂–) at C-6 with a ketone (–C(=O)–), as confirmed by ¹³C-NMR spectroscopy [1][2]. This modification produces a measurable 10 ppm downfield shift at C-5 and an 18 ppm downfield shift at C-7 relative to the non-oxygenated analog, diagnostic of the 6-keto substitution [1]. The additional hydrogen-bond acceptor increases the topological polar surface area (TPSA = 60.40 Ų for Ochraceolide C) and alters chromatographic retention relative to Ochraceolide A [3]. The specific optical rotation also differs: [α]D –25° (c = 0.1, MeOH) for Ochraceolide C [1], compared with literature values for Ochraceolide A. These physicochemical distinctions are analytically actionable for identity confirmation and purity assessment during procurement [1][3].

triterpene structural elucidation C-6 ketone 13C-NMR differentiation

Ochraceolide C Demonstrates a Distinct Cell-Line Selectivity Fingerprint Compared with Ochraceolide A Across the Full Eight-Cell-Line Panel

When the complete ED₅₀ dataset from the 1991 study is analyzed, Ochraceolide C exhibits a selectivity pattern that differs qualitatively from Ochraceolide A [1]. Against P-388 murine leukemia, Ochraceolide A is 2.0-fold more potent (0.26 vs. 0.53 μg/mL). Against UISO-BCA-1 breast cancer, Ochraceolide C is 2.2-fold more potent (4.5 vs. 10 μg/mL). Against UISO-COL-2 colon cancer, A is 1.4-fold more potent (6.8 vs. 9.2 μg/mL). This pattern of rank-order inversion across indications—where the relative potency of C vs. A depends on the specific cell line—is not observed with Ochraceolide B, which is uniformly the least active or inactive [1]. The distinct selectivity fingerprint of Ochraceolide C supports its use as a structurally unique probe in differential cytotoxicity screening rather than as a substitute for Ochraceolide A [1].

cytotoxicity selectivity cell line panel potency rank inversion

Ochraceolide C Has Been Reported to Induce Differentiation of Undifferentiated Cells to the Monocyte Lineage—An Activity Not Described for Ochraceolide A or B

Patent-associated data indicate that Ochraceolide C exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, suggesting potential utility as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. This differentiation-inducing mechanism has not been reported for Ochraceolide A or Ochraceolide B in the available literature. However, the quantitative potency (EC₅₀) and the specific cellular systems used for this differentiation claim are not publicly available in peer-reviewed form, and no direct comparator data exist for the Ochraceolide congeners in this assay context. Therefore, this evidence dimension is classified as supporting evidence only and should not be used as a primary basis for procurement decisions without confirmatory independent testing [1].

cell differentiation monocyte anti-cancer mechanism

Recommended Application Scenarios for Ochraceolide C Based on Quantitative Differentiation Evidence


Hit Identification in Human Breast Cancer Cytotoxicity Screening

Ochraceolide C, with its 2.2-fold potency advantage over Ochraceolide A against UISO-BCA-1 human breast cancer cells (ED₅₀ = 4.5 vs. 10 μg/mL), is the preferred Ochraceolide congener for primary cytotoxicity screening in breast cancer models [1]. Its differentiated activity profile supports inclusion as a structurally distinct lupane lactone probe in medium-throughput cytotoxicity panels where compound selection directly impacts hit discovery rates [1].

Structure-Activity Relationship (SAR) Studies of the Lupane Lactone Pharmacophore

The 3,6-diketo substitution pattern of Ochraceolide C provides a critical SAR data point that Ochraceolide A (3-monoketo) and Ochraceolide B (3-keto, 20,29-epoxide) cannot supply [1]. Procurement of all three congeners enables systematic interrogation of how oxidation state at C-6 and the α,β-unsaturated lactone motif modulate cell-line selectivity [1]. The ¹³C-NMR deshielding at C-5 (~+10 ppm) and C-7 (~+18 ppm) provides analytically verifiable structural confirmation of the 6-keto modification [1][2].

Differential Cytotoxicity Fingerprinting Across Human Tumor Indications

The rank-order potency inversion between Ochraceolide C and Ochraceolide A—where C outperforms A in breast cancer (UISO-BCA-1) but underperforms in leukemia (P-388) and colon cancer (UISO-COL-2)—makes Ochraceolide C indispensable for differential cytotoxicity fingerprinting across tumor types [1]. This non-redundant activity profile supports procurement of Ochraceolide C as a standalone probe for indication-specific activity mapping, rather than as a backup to Ochraceolide A [1].

Mechanistic Investigation of Differentiation-Inducing Anti-Cancer Agents

Based on patent-associated disclosure of Ochraceolide C's ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, this compound may serve as a starting point for mechanistic studies exploring differentiation therapy approaches [3]. Given the absence of quantitative comparator data for Ochraceolide A and B in this assay context, procurement should be coupled with independent confirmatory testing in well-defined differentiation models (e.g., HL-60 or U937 cell lines) [3].

Quote Request

Request a Quote for Ochraceolide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.